molecular formula C13H13N3O B12007911 1-(3-Methylphenyl)-3-pyridin-2-ylurea

1-(3-Methylphenyl)-3-pyridin-2-ylurea

Cat. No.: B12007911
M. Wt: 227.26 g/mol
InChI Key: JYUIXPIUQFCFSW-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-pyridin-2-ylurea is an organic compound that features a urea linkage between a 3-methylphenyl group and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-3-pyridin-2-ylurea typically involves the reaction of 3-methylphenyl isocyanate with 2-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-3-pyridin-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride for electrophilic substitution; alkylating agents (e.g., methyl iodide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-(3-Methylphenyl)-3-pyridin-2-ylurea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-pyridin-2-ylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The urea linkage can form hydrogen bonds with biological macromolecules, influencing their function and stability. The aromatic rings may participate in π-π interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

1-(3-Methylphenyl)-3-pyridin-2-ylurea can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)-3-pyridin-2-ylurea: Similar structure but with a methyl group at the 4-position of the phenyl ring, which may influence its reactivity and biological activity.

    1-(3-Methylphenyl)-3-pyridin-4-ylurea: The pyridine ring is substituted at the 4-position, potentially altering its chemical and biological properties.

    1-(3-Methylphenyl)-3-pyridin-2-ylthiourea: Contains a thiourea linkage instead of a urea linkage, which can affect its reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

1-(3-methylphenyl)-3-pyridin-2-ylurea

InChI

InChI=1S/C13H13N3O/c1-10-5-4-6-11(9-10)15-13(17)16-12-7-2-3-8-14-12/h2-9H,1H3,(H2,14,15,16,17)

InChI Key

JYUIXPIUQFCFSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=CC=N2

Origin of Product

United States

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